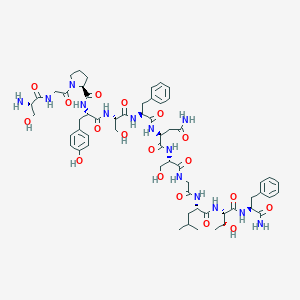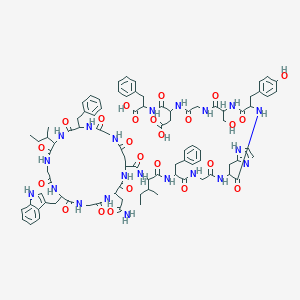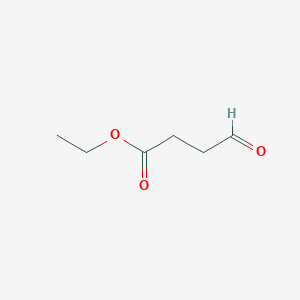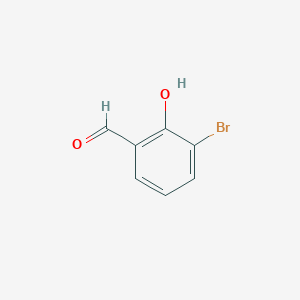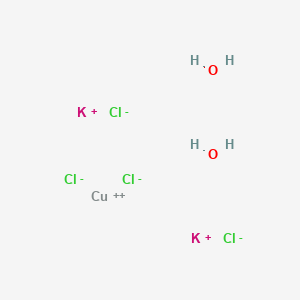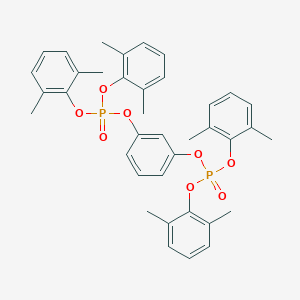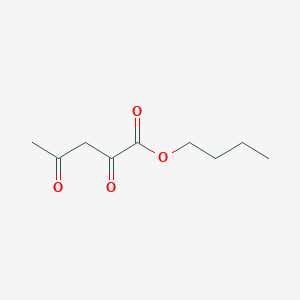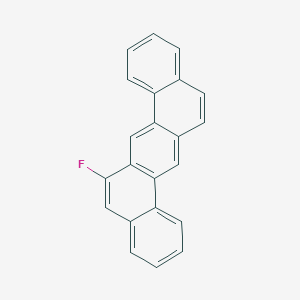
DIBENZ(a,h)ANTHRACENE, 6-FLUORO-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzo(a,h)anthracene, 6-fluoro- (DBAF) is a polycyclic aromatic hydrocarbon (PAH) that is commonly used in scientific research. PAHs are ubiquitous environmental pollutants that are generated by incomplete combustion of organic matter, including fossil fuels, wood, and tobacco. DBAF has been identified as a potent carcinogen and mutagen, and its toxicological properties have been extensively studied.
Mécanisme D'action
The mechanism of action of DIBENZ(a,h)ANTHRACENE, 6-FLUORO- is not fully understood, but it is believed to act through the formation of DNA adducts. DIBENZ(a,h)ANTHRACENE, 6-FLUORO- is metabolized in the liver to form reactive intermediates that can bind to DNA and cause mutations. The resulting DNA adducts can lead to the formation of tumors and other adverse health effects.
Effets Biochimiques Et Physiologiques
DIBENZ(a,h)ANTHRACENE, 6-FLUORO- has been shown to have a number of biochemical and physiological effects, including the induction of oxidative stress, inflammation, and DNA damage. It has also been shown to alter gene expression and disrupt cellular signaling pathways. These effects contribute to the carcinogenic and mutagenic properties of DIBENZ(a,h)ANTHRACENE, 6-FLUORO-.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DIBENZ(a,h)ANTHRACENE, 6-FLUORO- in lab experiments is its high potency as a carcinogen and mutagen. This allows researchers to study the effects of DNA damage and mutations in a controlled environment. However, the use of DIBENZ(a,h)ANTHRACENE, 6-FLUORO- in lab experiments is limited by its toxicity and potential health hazards. Proper safety precautions must be taken when handling DIBENZ(a,h)ANTHRACENE, 6-FLUORO- to minimize exposure and risk.
Orientations Futures
There are a number of future directions for research on DIBENZ(a,h)ANTHRACENE, 6-FLUORO-. One area of focus is the development of new drugs and therapies for cancer treatment that target the DNA adducts formed by DIBENZ(a,h)ANTHRACENE, 6-FLUORO-. Another area of research is the identification of biomarkers for DIBENZ(a,h)ANTHRACENE, 6-FLUORO- exposure and the development of methods for detecting DIBENZ(a,h)ANTHRACENE, 6-FLUORO- in environmental samples. Additionally, further studies are needed to better understand the mechanisms of action of DIBENZ(a,h)ANTHRACENE, 6-FLUORO- and its effects on human health.
Méthodes De Synthèse
DIBENZ(a,h)ANTHRACENE, 6-FLUORO- can be synthesized by a number of methods, including Friedel-Crafts acylation, Suzuki coupling, and palladium-catalyzed cross-coupling reactions. The most commonly used method for synthesizing DIBENZ(a,h)ANTHRACENE, 6-FLUORO- is the palladium-catalyzed cross-coupling reaction between 6-chloro-dibenzo(a,h)anthracene and 6-fluorophenylboronic acid.
Applications De Recherche Scientifique
DIBENZ(a,h)ANTHRACENE, 6-FLUORO- is primarily used in scientific research as a tool for studying the mechanisms of carcinogenesis and mutagenesis. It is also used in the development and testing of new drugs and therapies for cancer treatment. DIBENZ(a,h)ANTHRACENE, 6-FLUORO- has been shown to induce DNA damage and mutations, and its carcinogenic properties have been extensively studied in animal models.
Propriétés
Numéro CAS |
1764-39-2 |
|---|---|
Nom du produit |
DIBENZ(a,h)ANTHRACENE, 6-FLUORO- |
Formule moléculaire |
C22H13F |
Poids moléculaire |
296.3 g/mol |
Nom IUPAC |
6-fluoronaphtho[1,2-b]phenanthrene |
InChI |
InChI=1S/C22H13F/c23-22-12-15-6-2-4-8-18(15)20-11-16-10-9-14-5-1-3-7-17(14)19(16)13-21(20)22/h1-13H |
Clé InChI |
ZVPJORXGYQZBIO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C(=CC5=CC=CC=C54)F |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C(=CC5=CC=CC=C54)F |
Autres numéros CAS |
1764-39-2 |
Synonymes |
6-Fluorodibenz[a,h]anthracene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



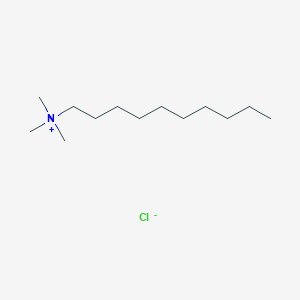
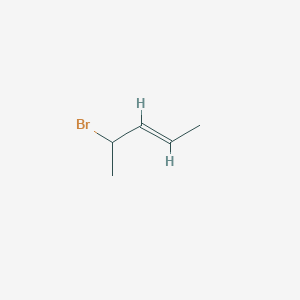
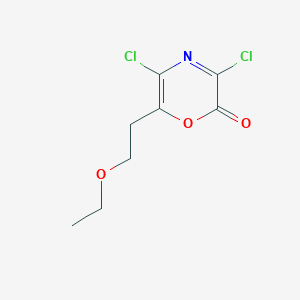
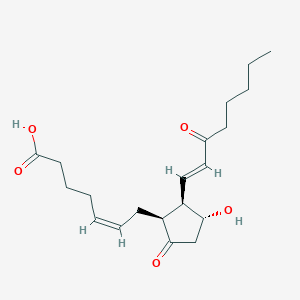
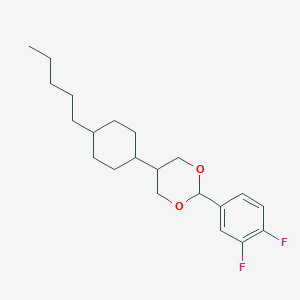
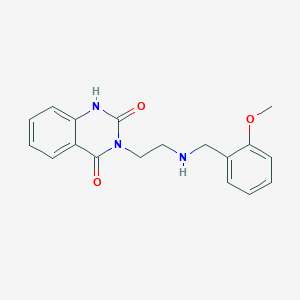
![5-[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl-1H-indole-2,3-dione](/img/structure/B158671.png)
